Breakthrough Coronavirus Treatment Cures Moderate/Serious COVID-19 Patients

Even with the rollout of Covid-19 vaccinations in different countries, drugs to treat COVID patients are in desperate need across the world. Two such drugs developed in Israel show great promise in clinical trials: EXO-CD24 and Allocetra.

EXO-CD24 is an experimental inhaled medication developed at Tel Aviv Sourasky Medical Center. A Phase 1 trial has demonstrated that a new coronavirus treatment helped patients with moderate-to-serious COVID-19 to recover within days, Tel Aviv’s Ichilov Medical Center said on Friday, according to The Times of Israel. Out of 30 patients with moderate or severe COVID-19, who received EXO-CD24, 29 have recovered within three to five days. The recovery took “a few days” longer for the other patient, said professor Nadir Arber, the lead researcher.

Many COVID-19 deaths are associated with a cytokine storm, which means the immune system begins attacking healthy cells. EXO-CD24 uses exosomes - important for intercellular communication and function - to deliver a protein named CD24 to the lungs. According to Shiran Shapira, a researcher in Arber’s research team, CD24 located on the surface of cells ‘has a well-known and important role in regulating the immune system,’ helping to control the cytokine storm.

The largest hospital in Greece will take part in the trials of an Israeli treatment for COVID-19, following the meeting between Greek Prime Minister Kyriakos Mitsotakis and Prime Minister Benjamin Netanyahu in Jerusalem on Monday. During the press conference with Mitsotakis, Netanyahu held up a vial that he called a “miracle drug,” adding: “If you’re infected by corona and are seriously ill and have a lung problem, take this, inhale it, and you come out feeling good.”

Meanwhile, Enlivex Therapeutics last week reported positive results from a multi-center Phase II clinical trial of its experimental Covid-19 immunotherapy drug Allocetra in severe and critical Covid-19 patients. Nine severe and seven critical Covid-19 patients were treated with Allocetra in the Phase II clinical trial. Fourteen of them recovered and were discharged from the hospital after an average of 5.3 days.

List of compounds that have been indicated as potential treatment for COVID-19:

Compound More information
Olaparib https://www.vulcanchem.com/product/inhibitors/VC1097159
Baloxavir marboxil https://www.vulcanchem.com/product/inhibitors/VC1040829
Entrectinib https://www.vulcanchem.com/product/inhibitors/VC1098145
Dexamethasone metasulfobenzoate https://www.vulcanchem.com/product/inhibitors/VC1119615
Tadalafil https://www.vulcanchem.com/product/inhibitors/VC1088825
Metocurine https://www.vulcanchem.com/product/inhibitors/VC1119617
Lorlatinib https://www.vulcanchem.com/product/inhibitors/VC1098151
Lumacaftor https://www.vulcanchem.com/product/inhibitors/VC1097659
Natamycin https://www.vulcanchem.com/product/peptides/VC1098311
Ergotamine https://www.vulcanchem.com/product/reference-standards/113-15-5
Dihydroergotamine https://www.vulcanchem.com/product/inhibitors/VC1052221
Imatinib https://www.vulcanchem.com/product/inhibitors/VC1060975
Nilotinib https://www.vulcanchem.com/product/apis/641571-10-0
Sonidegib https://www.vulcanchem.com/product/inhibitors/VC1097491
Enasidenib https://www.vulcanchem.com/product/inhibitors/1446502-11-9
Regorafenib https://www.vulcanchem.com/product/inhibitors/VC1096189
Lifitegrast https://www.vulcanchem.com/product/inhibitors/VC1066285
Capmatinib https://www.vulcanchem.com/product/inhibitors/VC1095851
LY-2090314 https://www.vulcanchem.com/product/inhibitors/VC1097939
10-hydroxy camptothecin https://www.vulcanchem.com/product/inhibitors/VC1097181
Tivantinib https://www.vulcanchem.com/product/inhibitors/VC1098189
Lurtotecan https://www.vulcanchem.com/product/inhibitors/VC1097261
Zoliflodacin https://www.vulcanchem.com/product/inhibitors/1620458-09-4
JE-2147 https://www.vulcanchem.com/product/inhibitors/VC1062371
Phthalocyanine https://www.vulcanchem.com/product/inhibitors/VC1079177
Quarfloxin https://www.vulcanchem.com/product/inhibitors/VC1081627
CP-609754 https://www.vulcanchem.com/product/inhibitors/VC1048665
Laniquidar https://www.vulcanchem.com/product/inhibitors/VC1097675
CD564 https://www.vulcanchem.com/product/main-products/110952-26-6
Golvatinib https://www.vulcanchem.com/product/inhibitors/VC1095881
Lifirafenib https://www.vulcanchem.com/product/inhibitors/VC1066283
Resiniferatoxin https://www.vulcanchem.com/product/inhibitors/VC1082475
JTK-853 https://www.vulcanchem.com/product/inhibitors/VC1062839
Tegobuvir https://www.vulcanchem.com/product/inhibitors/VC1089703
PCO-371 https://www.vulcanchem.com/product/inhibitors/VC1077469
Lonafarnib https://www.vulcanchem.com/product/inhibitors/VC1097831
R-428 https://www.vulcanchem.com/product/inhibitors/VC1096705